9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-

Colon adenocarcinoma Hemorrhagic necrosis Dose potency

9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- (synonyms: 5-methylxanthenone-4-acetic acid, 5-MeXAA) is a synthetic xanthone derivative belonging to the xanthenone-4-acetic acid (XAA) class of antitumor agents. This class was developed as structural analogs of flavoneacetic acid (FAA) with the goal of retaining selective solid-tumor activity while improving dose potency.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 117570-47-5
Cat. No. B047477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-
CAS117570-47-5
Synonyms5-methylxanthen-9-one-4-acetic acid
5-methylxanthen-9-one-4-acetic acid, sodium salt
5-methylxanthenone-4-acetic acid
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O
InChIInChI=1S/C16H12O4/c1-9-4-2-6-11-14(19)12-7-3-5-10(8-13(17)18)16(12)20-15(9)11/h2-7H,8H2,1H3,(H,17,18)
InChIKeySOPCFHVRSZJNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- (CAS 117570-47-5): A Research-Grade 5-Substituted Xanthenone-4-acetic Acid for Antitumor Preclinical Studies


9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- (synonyms: 5-methylxanthenone-4-acetic acid, 5-MeXAA) is a synthetic xanthone derivative belonging to the xanthenone-4-acetic acid (XAA) class of antitumor agents [1]. This class was developed as structural analogs of flavoneacetic acid (FAA) with the goal of retaining selective solid-tumor activity while improving dose potency [1]. The compound bears a single methyl substituent at the 5-position of the xanthenone core and is primarily utilized as a reference tool in preclinical oncology, immunomodulatory mechanism studies, and structure-activity relationship (SAR) investigations [1].

Why 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- Cannot Be Interchanged with Generic Xanthenone Analogs in Preclinical Research


Substitution position and nature critically determine both potency and activity spectrum within the XAA class [1]. The 5-methyl analog achieves a distinct balance of lipophilicity (Rm 0.62), dose potency, and in vivo activity that is not replicated by the parent unsubstituted XAA, the 8-methyl isomer, or even other 5-substituted variants (e.g., 5-OMe, 5-Cl) [1][2]. Furthermore, the monosubstituted 5-methyl compound occupies a unique niche: it is the most dose-potent monosubstituted analog, yet lacks the 6-position methyl group that defines the clinical candidate DMXAA (5,6-dimethyl-XAA), resulting in different metabolic and pharmacokinetic profiles [3]. These quantitative performance gaps make generic substitution scientifically invalid for reproducible SAR and mechanism-of-action studies.

Quantitative Evidence Guide for 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-: Head-to-Head Differentiation Against Comparator Compounds


7.3-Fold Higher Dose Potency in Colon 38 Tumor Model vs. Flavoneacetic Acid (FAA)

In the subcutaneous colon 38 adenocarcinoma histology assay, 5-methylxanthenone-4-acetic acid (5-MeXAA) achieved >90% hemorrhagic necrosis (grade ++) at an optimal dose (OD) of only 45 mg/kg i.p., compared to 330 mg/kg for flavoneacetic acid (FAA), representing a 7.3-fold improvement in dose potency for equivalent maximal antitumor activity [1]. The unsubstituted parent XAA required 220 mg/kg (4.9-fold higher), while the inactive 8-methyl-XAA served as a negative control [1].

Colon adenocarcinoma Hemorrhagic necrosis Dose potency

P388 Leukemia Activity Achieved at 5-Fold Lower Dose While FAA Is Inactive

In the intraperitoneal P388 leukemia model, 5-MeXAA demonstrated significant antitumor activity with an optimal dose of 30 mg/kg/day (ILS 27%), whereas FAA at its optimal dose of 150 mg/kg/day failed to produce a statistically significant increase in lifespan (ILS: NAg — not active) [1]. This represents a 5-fold dose advantage coupled with a qualitative expansion of the activity spectrum beyond solid tumors [1].

P388 leukemia Antileukemic activity Dose-response

10-Fold Higher Lipophilicity (Rm) vs. FAA, Correlating with Enhanced Dose Potency

Experimental lipophilicity determination via liquid-liquid chromatography yielded an Rm value of 0.62 for 5-MeXAA, compared with 0.06 for FAA and 0.64 for unsubstituted XAA [1]. This 10-fold higher Rm relative to FAA places 5-MeXAA in an intermediate lipophilicity range that, within the XAA class, correlates with optimal dose potency: 5-substituted compounds with Rm values between 0.40 and 0.62 consistently showed the highest dose potency [1][2].

Lipophilicity Structure-activity relationship Membrane permeability

Intermediate Nitric Oxide Induction: Quantitative Ranking Establishes Functional Hierarchy Within the XAA Class

In activated peritoneal macrophages from BCG-primed mice, the rank order of nitrite production (a surrogate for nitric oxide) was: 5,6-dimethyl-XAA (12.6 nmol/10^6 cells at 80 µM) > 5-methyl-XAA (intermediate) > FAA (3.7 nmol/10^6 cells at 890 µM) > XAA (intermediate) > 8-methyl-XAA (inactive) [1]. 5-MeXAA thus occupies a defined intermediate position — active but distinct from the clinical candidate DMXAA — with its NO-inducing activity correlating with its in vivo antitumor efficacy [1][2].

Nitric oxide Macrophage activation Immunomodulation

Cytokine Gene Induction Superior to FAA on a mg/kg Basis and Synergism with IL-2

5-MeXAA and 5-chloro-XAA proved more potent than FAA on a mg/kg basis for inducing genes encoding IFN-alpha, IFN-gamma, and TNF-alpha, with corresponding increased IFN and TNF activities in sera of treated mice [1]. These effects were sharply dose-dependent. In contrast, 7-methyl-XAA, which lacks antitumor activity, failed to induce these cytokine genes [1]. Furthermore, 5-MeXAA synergized with recombinant human IL-2 for treatment of both murine renal cancer (Renca) and colon cancer (MCA-38) models, whereas the inactive 7-methyl isomer did not [1].

Cytokine induction IFN alpha TNF alpha Immunotherapy synergy

Best Research and Industrial Application Scenarios for 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- (CAS 117570-47-5)


In Vivo Preclinical Efficacy Studies in Subcutaneous Colon 38 Adenocarcinoma Models

As a positive control or reference compound in the standard colon 38 histology assay, 5-MeXAA reliably produces >90% hemorrhagic necrosis at a single i.p. dose of 45 mg/kg, serving as a benchmark for evaluating novel vascular-disrupting or immunomodulatory agents [1]. Its well-characterized dose-response curve enables direct comparison of new entities against a compound with 7.3-fold greater dose potency than FAA [1].

Mechanistic Studies of Nitric Oxide-Dependent Tumor Cell Killing and Macrophage Activation

5-MeXAA occupies a defined intermediate position in the NO induction hierarchy (5,6-dimethyl-XAA > 5-MeXAA > FAA/XAA > 8-methyl-XAA), making it an essential 'mid-range' stimulus for dissecting concentration-response relationships in macrophage NO production [1][2]. Its activity contrasts sharply with the inactive 8-methyl isomer, enabling clean active-vs-inactive experimental designs [1].

Immuno-Oncology Research: Cytokine Induction and IL-2 Combination Therapy Models

With confirmed mg/kg-based superiority over FAA for induction of IFN-alpha, IFN-gamma, and TNF-alpha, and demonstrated therapeutic synergy with recombinant human IL-2 in both renal (Renca) and colon (MCA-38) cancer models, 5-MeXAA is a validated chemical tool for studying cytokine-mediated antitumor mechanisms and combination immunotherapy regimens [1].

Structure-Activity Relationship (SAR) Studies on 5-Substituted Xanthenone-4-acetic Acids

As the most dose-potent monosubstituted analog identified among 5-substituted XAA derivatives (OD 45 mg/kg vs. 150 mg/kg for 5-OMe, 150 mg/kg for 5-Cl, and 220 mg/kg for 5-NO2), 5-MeXAA serves as the benchmark for evaluating the SAR of lipophilic substituents at the 5-position [1][2]. Its Rm of 0.62 defines the lipophilicity optimum for dose potency within this chemical series [1].

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